Phd2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phd2-IN-2 is a small-molecule inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of various genes that help cells adapt to hypoxic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phd2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Phd2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
Phd2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HIF pathway and its regulation.
Biology: Employed in cell culture experiments to investigate cellular responses to hypoxia.
Medicine: Explored as a potential therapeutic agent for diseases related to hypoxia, such as anemia and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the HIF pathway
Mechanism of Action
Phd2-IN-2 exerts its effects by inhibiting the enzymatic activity of PHD2. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cell. Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .
Comparison with Similar Compounds
Phd2-IN-2 is compared with other PHD2 inhibitors such as vadadustat, roxadustat, daprodustat, desidustat, and enarudustat. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying the HIF pathway .
List of Similar Compounds
- Vadadustat
- Roxadustat
- Daprodustat
- Desidustat
- Enarudustat
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[7-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N4O4/c24-15-8-14(13-6-5-11-3-1-2-4-12(11)7-13)23-18(21-10-22-23)17(15)19(27)20-9-16(25)26/h1-4,8,10,13H,5-7,9H2,(H,20,27)(H,21,22)(H,25,26) |
InChI Key |
GTLIZKYONDHTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C3=CC(=O)C(=C4N3NC=N4)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.